molecular formula C15H15NO3S B14683016 1-[4-(Methylsulfanyl)phenyl]-2-(4-nitrophenyl)ethanol CAS No. 35717-60-3

1-[4-(Methylsulfanyl)phenyl]-2-(4-nitrophenyl)ethanol

Cat. No.: B14683016
CAS No.: 35717-60-3
M. Wt: 289.4 g/mol
InChI Key: CPRBFIMOFKNHLQ-UHFFFAOYSA-N
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Description

1-[4-(Methylsulfanyl)phenyl]-2-(4-nitrophenyl)ethanol is an organic compound characterized by the presence of both a methylsulfanyl group and a nitrophenyl group attached to an ethanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Methylsulfanyl)phenyl]-2-(4-nitrophenyl)ethanol typically involves the reaction of 4-(methylsulfanyl)benzaldehyde with 4-nitroacetophenone in the presence of a suitable catalyst and solvent. The reaction conditions often include refluxing in ethanol or another appropriate solvent to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Methylsulfanyl)phenyl]-2-(4-nitrophenyl)ethanol can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming esters or ethers under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Alcohols, acids, or alkyl halides.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Esters, ethers.

Scientific Research Applications

1-[4-(Methylsulfanyl)phenyl]-2-(4-nitrophenyl)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(Methylsulfanyl)phenyl]-2-(4-nitrophenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various biochemical reactions. For example, the nitro group can undergo reduction to form an amino group, which can then interact with biological targets. The methylsulfanyl group can be oxidized to form reactive intermediates that may modulate enzyme activity or cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: 1-[4-(Methylsulfanyl)phenyl]-2-(4-nitrophenyl)ethanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a unique balance of properties that make it valuable for specific applications in research and industry.

Properties

CAS No.

35717-60-3

Molecular Formula

C15H15NO3S

Molecular Weight

289.4 g/mol

IUPAC Name

1-(4-methylsulfanylphenyl)-2-(4-nitrophenyl)ethanol

InChI

InChI=1S/C15H15NO3S/c1-20-14-8-4-12(5-9-14)15(17)10-11-2-6-13(7-3-11)16(18)19/h2-9,15,17H,10H2,1H3

InChI Key

CPRBFIMOFKNHLQ-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C(CC2=CC=C(C=C2)[N+](=O)[O-])O

Origin of Product

United States

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